molecular formula C5H7ClN4 B1302051 N-(3-Chloropyridazin-6-yl)-N-methylhydrazine CAS No. 76953-33-8

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Cat. No. B1302051
CAS RN: 76953-33-8
M. Wt: 158.59 g/mol
InChI Key: RPBZJGTXXMJLGI-UHFFFAOYSA-N
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Patent
US08524764B2

Procedure details

3,6-Dichloro-pyridazine (1 g, 6/5 mmol) was placed in a flask fitted with a water condenser and methylhydrazine (1.31 mL, 25 mmol) was added dropwise. An immediate exotherm was observed and methylhydrazine begins to reflux. When the reaction had subsided, the mixture was left for 16 hours, and the excess methylhydrazine was removed under reduced pressure. The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%), and the resulting solution was extracted with ether (6×100 ml). The combined extracts were dried (K2CO3) and concentrated to give 427 mg of N-(6-Chloro-pyridazin-3-yl)-N-methyl-hydrazine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][NH:10][NH2:11]>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:10]([CH3:9])[NH2:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Two
Name
methylhydrazine
Quantity
1.31 mL
Type
reactant
Smiles
CNN
Step Three
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Stirring
Type
CUSTOM
Details
The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a water condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the excess methylhydrazine was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ether (6×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(N=N1)N(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 427 mg
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.